YM-08

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

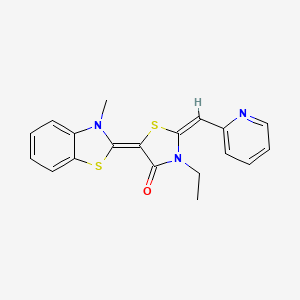

C19H17N3OS2 |

|---|---|

Molecular Weight |

367.5 g/mol |

IUPAC Name |

(2E,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C19H17N3OS2/c1-3-22-16(12-13-8-6-7-11-20-13)25-17(18(22)23)19-21(2)14-9-4-5-10-15(14)24-19/h4-12H,3H2,1-2H3/b16-12+,19-17+ |

InChI Key |

UYFLAORTCSDPFM-KZDRZIDVSA-N |

Isomeric SMILES |

CCN1/C(=C\C2=CC=CC=N2)/S/C(=C/3\N(C4=CC=CC=C4S3)C)/C1=O |

Canonical SMILES |

CCN1C(=CC2=CC=CC=N2)SC(=C3N(C4=CC=CC=C4S3)C)C1=O |

Origin of Product |

United States |

Foundational & Exploratory

YM-08: An In-Depth Technical Guide on its Mechanism of Action in Tauopathies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tauopathies, a class of neurodegenerative diseases characterized by the pathological aggregation of the tau protein, represent a significant and growing unmet medical need. Current therapeutic strategies are largely symptomatic, highlighting the urgent requirement for disease-modifying interventions. This technical guide delves into the mechanism of action of YM-08, a novel small molecule inhibitor of Heat Shock Protein 70 (Hsp70), as a potential therapeutic agent for tauopathies. This compound, a derivative of the well-characterized Hsp70 inhibitor MKT-077, leverages the cellular protein quality control machinery to promote the degradation of pathological tau. This document provides a comprehensive overview of its core mechanism, supported by preclinical data on its parent compound, detailed experimental methodologies, and visualizations of the key signaling pathways.

Introduction: The Role of Tau and Hsp70 in Neurodegeneration

The microtubule-associated protein tau is crucial for stabilizing microtubules in neurons. In tauopathies, including Alzheimer's disease, tau becomes hyperphosphorylated and aggregates into neurofibrillary tangles (NFTs), leading to neuronal dysfunction and death. The cellular stress response, involving molecular chaperones like Hsp70, plays a pivotal role in managing misfolded and aggregation-prone proteins such as tau. Hsp70, along with its co-chaperones, recognizes and binds to misfolded tau, facilitating its refolding or targeting it for degradation via the ubiquitin-proteasome system (UPS).

This compound emerges as a promising therapeutic candidate by modulating this natural protein degradation pathway. As an allosteric inhibitor of Hsp70, this compound is designed to enhance the clearance of pathological tau, thereby preventing the cascade of events that leads to neurodegeneration.

Core Mechanism of Action: Hsp70 Inhibition for Tau Degradation

This compound is a derivative of MKT-077, an allosteric inhibitor of Hsp70 that has been shown to reduce tau levels. The primary mechanism of action for this compound is the inhibition of the ATPase activity of Hsp70. This inhibition "traps" the client protein, in this case, tau, in a stable complex with Hsp70. This prolonged interaction is a critical signal for the recruitment of the E3 ubiquitin ligase, C-terminus of Hsc70-interacting protein (CHIP). CHIP then ubiquitinates the Hsp70-bound tau, marking it for degradation by the 26S proteasome.

This mechanism offers a unique advantage: instead of merely blocking tau aggregation, it actively promotes the clearance of soluble, misfolded tau species that are now considered to be the most toxic forms of the protein.

Data Presentation: Preclinical Efficacy

While specific preclinical data for this compound is limited in the public domain, the efficacy of its parent compound, MKT-077, in reducing tau levels provides a strong rationale for the therapeutic potential of this compound. The following tables summarize representative data for MKT-077 from in vitro studies.

Table 1: In Vitro Tau Reduction by MKT-077

| Cell Line | Tau Species | MKT-077 Concentration (µM) | % Tau Reduction (vs. Vehicle) | Reference |

| HeLaC3 | Hyperphosphorylated Tau | 0.5 | ~20% | [1] |

| HeLaC3 | Hyperphosphorylated Tau | 1.0 | ~40% | [1] |

| HeLaC3 | Hyperphosphorylated Tau | 2.5 | ~60% | [1] |

| HeLaC3 | Hyperphosphorylated Tau | 5.0 | ~75% | [1] |

Note: Data is estimated from graphical representations in the cited literature and serves as an illustration of dose-dependent tau clearance.[1]

Table 2: Properties of this compound and its Derivatives

| Compound | Key Feature | Tau Reduction Activity | Metabolic Stability | Reference |

| This compound | Brain-penetrant Hsp70 inhibitor | Yes | Vulnerable to CYP3A4 metabolism | [2] |

| JG-23 (this compound derivative) | Improved metabolic stability | Retained | 12-fold higher than this compound | [2] |

Experimental Protocols

The following are generalized experimental protocols for assessing the efficacy of Hsp70 inhibitors like this compound in reducing tau levels.

In Vitro Tau Reduction Assay

Objective: To quantify the dose-dependent reduction of tau levels in a cellular model.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells or neuroblastoma cell lines (e.g., SH-SY5Y) stably overexpressing human tau (wild-type or mutant) are cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of this compound (or a vehicle control) for a specified duration (e.g., 24-48 hours).

-

Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Protein concentration of the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against total tau, phosphorylated tau epitopes (e.g., AT8, PHF-1), and a loading control (e.g., GAPDH, β-actin).

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Quantification: Densitometry is used to quantify the intensity of the tau bands, which are then normalized to the loading control.

Co-Immunoprecipitation (Co-IP) for Hsp70-Tau Interaction

Objective: To assess the effect of this compound on the interaction between Hsp70 and tau.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound and lysed in a non-denaturing lysis buffer.

-

Immunoprecipitation:

-

Cell lysates are pre-cleared with protein A/G agarose (B213101) beads.

-

An antibody against Hsp70 or tau is added to the lysate and incubated to form an antibody-protein complex.

-

Protein A/G beads are added to pull down the antibody-protein complexes.

-

-

Washing and Elution: The beads are washed to remove non-specific binding, and the protein complexes are eluted.

-

Western Blotting: The eluted proteins are analyzed by Western blotting using antibodies against both Hsp70 and tau to detect their interaction.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for tauopathies by targeting the Hsp70 chaperone system to enhance the degradation of pathological tau. Its mechanism of action, leveraging the cell's own protein quality control machinery, offers a direct approach to reducing the levels of toxic tau species. While specific preclinical data for this compound remains to be fully disclosed in the public domain, the well-documented effects of its parent compound, MKT-077, provide a strong foundation for its continued development.

Future research should focus on comprehensive preclinical studies to establish the in vivo efficacy, safety, and pharmacokinetic/pharmacodynamic profile of this compound and its metabolically stable derivatives. Successful outcomes in these studies will be critical for advancing this novel therapeutic approach into clinical trials for the treatment of Alzheimer's disease and other devastating tauopathies.

References

YM-08: A Technical Guide to a CNS-Penetrant Hsp70 Inhibitor

Introduction

Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone central to cellular protein homeostasis, or "proteostasis".[1] It plays a critical role in the folding, trafficking, and degradation of a vast number of client proteins.[1][2] Due to its function in managing protein quality control, the Hsp70 chaperone system has been identified as a key therapeutic target for diseases characterized by protein misfolding and aggregation, such as neurodegenerative disorders and certain cancers.[3][4]

YM-08 is a synthetic small molecule developed as a neutral analogue of MKT-077, a promising but blood-brain barrier (BBB) impermeable Hsp70 inhibitor.[3][5] By replacing the cationic pyridinium (B92312) group in MKT-077 with a neutral pyridine (B92270), this compound was designed to improve its lipophilicity and facilitate its entry into the central nervous system (CNS).[3][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action as an Hsp70 inhibitor, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing its functional pathways.

Mechanism of Action

This compound functions as an allosteric inhibitor of Hsp70.[5] Unlike ATP-competitive inhibitors that bind to the nucleotide-binding domain (NBD) active site, this compound modulates Hsp70 function through a different mechanism.

-

Binding: this compound binds directly to Hsp70 family members, including the constitutive Hsc70 (HSPA8) and the stress-inducible Hsp72 (HSPA1).[5] Binding studies indicate that both the benzothiazole (B30560) and pyridine components of its structure are crucial for this interaction.[5] The substitution of the charged pyridinium with a neutral pyridine in this compound was found to be favorable for binding.[5]

-

Functional Consequences: The binding of this compound alters the chaperone's conformational dynamics and functional cycle.

-

It partially inhibits the ATPase activity of Hsp70, specifically targeting the co-chaperone-stimulated activity while having minimal effect on the intrinsic ATPase function.[5]

-

A key consequence of its binding is the stabilization of the Hsp70-substrate complex, promoting a "tight binding" state.[5] This disrupts the normal "catch-and-release" mechanism required for client protein refolding and processing.[1]

-

By locking Hsp70 onto its substrates, such as the microtubule-associated protein tau, this compound facilitates the degradation of these clients.[5]

-

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Hsp70 Binding Affinity and Inhibition

| Parameter | Hsp70 Isoform | Value | Assay Method | Reference |

| IC₅₀ | Human Hsc70 (HSPA8) | 0.61 ± 0.05 µM | Competitive ELISA | [5] |

| K_D | Human Hsc70_NBD_ | ~4 µM | Biolayer Interferometry (BLI) | [5] |

| K_D | Human Hsp72 (HSPA1) | ~2 µM | Biolayer Interferometry (BLI) | [5] |

| IC₅₀ | SIRT2 | 19.9 µM | Enzymatic Assay | [6] |

Note: For comparison, the IC₅₀ values for MKT-077 and YM-01 in the competitive ELISA were 6.4 ± 0.23 µM and 3.2 ± 0.23 µM, respectively.[5]

Table 2: Anti-Cancer Activity (72h treatment)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 8.5 | [7] |

| MCF10A | Non-tumorigenic Breast | 7.8 | [7] |

| MCF7 | Breast Cancer | 10.5 | [7] |

Note: this compound displays weaker anti-cancer activity compared to MKT-077 (IC₅₀ values of 1.4, 3.0, and 2.2 µM for MDA-MB-231, MCF10A, and MCF7, respectively).[7]

Table 3: Effect on Tau Protein in HeLaC3 Cells (24h treatment)

| Compound (30 µM) | % Phospho-Tau Degradation | % Total Tau Degradation | Reference |

| This compound | 42% | 64% | [7] |

| MKT-077 | 88% | 89% | [7] |

| YM-01 | 81% | 80% | [7] |

Table 4: Pharmacokinetics in CD1 Mice (6.6 mg/kg, i.v.)

| Parameter | Value | Unit | Reference |

| C_max_ (Brain) | 4 | µg/g | [7] |

| t_½_ (Brain) | 6.8 | h | [7] |

| AUC_inf_ (Brain) | 260 | ng·h/g | [7] |

| Brain/Plasma Ratio | ~0.25 | - | [3][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core experimental protocols used to characterize this compound.

Hsp70 Competitive Binding Assay (ELISA)

This assay quantifies the ability of a test compound to compete with a known ligand for binding to Hsp70.

-

Immobilization: Recombinant human Hsc70 (HSPA8) is coated onto the wells of a high-binding 96-well plate and incubated to allow for immobilization.

-

Blocking: The remaining protein-binding sites in the wells are blocked using a solution of bovine serum albumin (BSA) or non-fat milk to prevent non-specific binding.

-

Competition: A fixed concentration of biotinylated MKT-077 is added to the wells along with serial dilutions of the competitor compound (this compound). The plate is incubated to allow the binding reaction to reach equilibrium.

-

Detection: The wells are washed to remove unbound reagents. Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotinylated MKT-077 captured by the immobilized Hsc70.

-

Signal Generation: After another wash step, a chromogenic HRP substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change, which is proportional to the amount of bound biotinylated MKT-077.

-

Quantification: The reaction is stopped with an acid solution, and the absorbance is read using a plate reader. The IC₅₀ value is calculated by plotting the absorbance against the log of the competitor concentration.[5]

Biolayer Interferometry (BLI)

BLI is a label-free technology used to measure real-time biomolecular interactions and determine kinetic constants.

-

Immobilization: Biotinylated Hsc70 N-terminal domain (NBD) or full-length Hsp72 is immobilized onto streptavidin-coated biosensors.

-

Baseline: The sensors are dipped into assay buffer to establish a stable baseline.

-

Association: The sensors are then moved into wells containing various concentrations of this compound, and the binding (association) is measured in real-time as a change in the interference pattern of light reflected from the sensor tip.

-

Dissociation: After the association phase, the sensors are moved back into buffer-only wells to measure the dissociation of this compound from the immobilized Hsp70.

-

Data Analysis: The resulting association and dissociation curves are fitted to a binding model (e.g., 1:1) to calculate the association rate constant (kₐ), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_ = k_d_/kₐ).[5]

Hsp70 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp70, which is a key aspect of its chaperone function.

-

Reaction Setup: The reaction is typically performed using a model system, such as yeast Hsp70 (Ssa1) and a stimulatory J-domain co-chaperone (Hlj1).[5] The reaction mixture contains the Hsp70 enzyme, the co-chaperone, assay buffer, and varying concentrations of the inhibitor (this compound).

-

Initiation: The reaction is initiated by the addition of ATP. The mixture is incubated at a controlled temperature (e.g., 37°C) for a set period.

-

Measurement of ADP Production: The amount of ATP hydrolyzed to ADP is quantified. A common method is the ADP-Glo™ Kinase Assay, which uses a luciferase-based system to measure the amount of ADP produced.

-

Data Analysis: The rate of ATP turnover is calculated. The effect of this compound is determined by comparing the ATPase activity in its presence to a vehicle control (e.g., DMSO).[5][8]

Cell-Based Tau Degradation Assay

This assay assesses the ability of this compound to promote the degradation of pathogenic forms of tau in a cellular context.

-

Cell Culture and Treatment: HeLaC3 cells, which are engineered to express tau, are cultured under standard conditions. The cells are then treated with this compound, a positive control (MKT-077), or a vehicle control for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, the cells are harvested and lysed to extract total cellular proteins.

-

Western Blotting: The protein lysates are separated by size using SDS-PAGE and transferred to a membrane.

-

Immunodetection: The membrane is probed with primary antibodies specific for different forms of tau (e.g., total tau and phosphorylated tau at specific sites like p396/404) and a loading control (e.g., GAPDH).

-

Quantification: HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The intensity of the protein bands is quantified using densitometry software (e.g., NIH ImageJ). The levels of total and phospho-tau are normalized to the loading control to determine the percent degradation compared to the vehicle-treated cells.[5]

Osteoblast Migration Assay

This protocol evaluates the effect of this compound on cell migration stimulated by insulin-like growth factor-I (IGF-I).

-

Wound-Healing Assay:

-

Osteoblast-like MC3T3-E1 cells are grown to confluence in a culture plate.

-

A scratch or "wound" is created in the cell monolayer using a sterile pipette tip.

-

The cells are then treated with IGF-I in the presence or absence of this compound.

-

The closure of the wound is monitored and photographed at different time points. The filled area is measured to quantify cell migration.[9]

-

-

Transwell Cell Migration Assay (Boyden Chamber):

-

A two-chamber system is used, with a porous membrane separating the upper and lower chambers.

-

MC3T3-E1 cells, pre-treated with this compound or vehicle, are seeded in the upper chamber in a serum-free medium.

-

The lower chamber contains a medium with IGF-I as a chemoattractant.

-

After incubation, non-migratory cells on the upper surface of the membrane are removed.

-

Cells that have migrated through the pores to the lower surface are fixed, stained, and counted under a microscope. The number of migrated cells indicates the migratory capacity.[9]

-

Visualizations: Pathways and Workflows

Conclusion

This compound is a significant development in the pursuit of Hsp70-targeted therapeutics. As a neutral, blood-brain barrier permeable analogue of MKT-077, it successfully addresses a major pharmacokinetic limitation of its parent compound.[3][5] In vitro and cell-based experiments have confirmed that this compound binds to Hsp70, allosterically modulates its ATPase cycle, and promotes the degradation of client proteins like phosphorylated tau.[5] While its anti-cancer activity is attenuated compared to MKT-077, its ability to penetrate the CNS and its reduced potential for renal toxicity make it a promising scaffold for the development of drugs targeting neurodegenerative tauopathies, such as Alzheimer's disease.[5][7][10] Further investigation into its dual activity as a SIRT2 inhibitor may also open new avenues for its therapeutic application.[6]

References

- 1. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological targeting of the Hsp70 chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and initial evaluation of this compound, a blood-brain barrier permeable derivative of the heat shock protein 70 (Hsp70) inhibitor MKT-077, which reduces tau levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of HSP70 and its co-chaperones in protein misfolding, aggregation and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. benchchem.com [benchchem.com]

- 9. HSP70 Inhibitor Suppresses IGF-I-Stimulated Migration of Osteoblasts through p44/p42 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HSP70 Inhibitors - Cancer Research Strategy & Review [hsp70.com]

YM-08: A Technical Guide to Blood-Brain Barrier Permeability and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-08 is a novel, brain-penetrant small molecule inhibitor of Heat Shock Protein 70 (Hsp70) developed as a potential therapeutic agent for neurodegenerative tauopathies, such as Alzheimer's disease. As a neutral analogue of the potent but BBB-impermeable Hsp70 inhibitor MKT-077, this compound was specifically designed to overcome the challenge of central nervous system (CNS) delivery. Preclinical studies have demonstrated that this compound successfully crosses the blood-brain barrier (BBB) and engages its target in the brain, leading to a reduction in pathogenic, phosphorylated tau levels. This technical guide provides an in-depth overview of the BBB permeability studies of this compound, including detailed experimental protocols, quantitative data, and an exploration of the underlying signaling pathways.

Introduction: The Rationale for a Brain-Penetrant Hsp70 Inhibitor

The molecular chaperone Hsp70 plays a critical role in protein homeostasis. In the context of neurodegenerative diseases, Hsp70 is involved in the folding, refolding, and degradation of the microtubule-associated protein tau.[1] Inhibition of Hsp70's ATPase activity can promote the degradation of hyperphosphorylated and aggregation-prone tau species, making it an attractive therapeutic strategy.[2][3]

The parent compound, MKT-077, is a potent Hsp70 inhibitor that has shown efficacy in cellular models of tauopathy.[1] However, its clinical development for neurological indications has been hampered by its inability to cross the BBB. This compound was designed to address this limitation by modifying the chemical structure of MKT-077 to create a more lipophilic, neutral molecule with improved prospects for CNS penetration.[1]

Quantitative Data on Blood-Brain Barrier Permeability

The primary quantitative measure of this compound's ability to cross the BBB comes from in vivo pharmacokinetic studies in CD1 mice. The key parameter evaluated was the brain-to-plasma (B/P) concentration ratio, which provides a measure of the extent of brain penetration.

| Parameter | Value | Species | Duration | Reference |

| Brain/Plasma (B/P) Ratio | ~0.25 | CD1 Mice | Maintained for at least 18 hours | [1] |

Table 1: In Vivo Blood-Brain Barrier Permeability of this compound

Experimental Protocols

This section details the methodologies employed in the key experiments to evaluate the BBB permeability and biological activity of this compound.

In Vivo Pharmacokinetic Study for BBB Permeability Assessment

Objective: To determine the brain and plasma concentrations of this compound over time following systemic administration in mice and to calculate the brain-to-plasma ratio.

Animal Model:

-

Species: CD1 mice[1]

-

Sex: Male or female (not specified in the primary reference, but typically one sex is used for consistency)

-

Age/Weight: Adult mice (e.g., 8-12 weeks old, 25-30 g)

Drug Formulation and Administration:

-

Formulation: this compound is dissolved in a suitable vehicle for intravenous (IV) or intraperitoneal (IP) administration. A common vehicle for such studies is a mixture of DMSO, PEG400, and saline.

-

Dose: A specific dose (e.g., 5-10 mg/kg) is administered.

-

Route of Administration: Intravenous (tail vein) or intraperitoneal injection.

Sample Collection:

-

At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 18, and 24 hours), cohorts of mice are euthanized.

-

Blood Collection: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Brain Tissue Collection: Immediately following blood collection, mice are transcardially perfused with ice-cold saline to remove blood from the brain vasculature. The brain is then rapidly excised, weighed, and snap-frozen in liquid nitrogen. Brain tissue is stored at -80°C until analysis.

Sample Analysis (LC-MS/MS):

-

Brain Tissue Preparation: Brain tissue is homogenized in a suitable buffer.

-

Extraction: this compound is extracted from plasma and brain homogenate using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction.

-

Quantification: The concentration of this compound in the extracts is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. A standard curve with known concentrations of this compound is used for quantification.

Data Analysis:

-

The brain-to-plasma concentration ratio (B/P ratio) is calculated at each time point by dividing the concentration of this compound in the brain (ng/g) by its concentration in plasma (ng/mL).

Organotypic Brain Slice Culture for Tau Phosphorylation Analysis

Objective: To assess the ability of this compound to reduce levels of phosphorylated tau in a more physiologically relevant ex vivo model.

Slice Preparation:

-

Animal Model: Transgenic mice expressing human tau (e.g., P301S or hTau models) or wild-type mice can be used.[4][5]

-

Procedure:

Slice Culture:

-

Slices are placed on semi-permeable membrane inserts in 6-well plates containing culture medium.[6][7]

-

The slices are maintained in a humidified incubator at 37°C with 5% CO2. The culture medium is changed every 2-3 days.

Treatment:

-

After a stabilization period in culture (e.g., 7-14 days), the brain slices are treated with this compound at various concentrations or a vehicle control (e.g., DMSO).

-

The treatment duration can range from a few hours to several days.

Analysis of Tau Phosphorylation:

-

Tissue Lysis: Following treatment, the brain slices are harvested and lysed in a buffer containing phosphatase and protease inhibitors.

-

Western Blotting:

-

Protein concentrations of the lysates are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membranes are probed with primary antibodies specific for different phosphorylated tau epitopes (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total tau.

-

An antibody against a housekeeping protein (e.g., actin or GAPDH) is used as a loading control.

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP) are used, and the signal is visualized and quantified.

-

Data Analysis:

-

The levels of phosphorylated tau are normalized to total tau and/or the loading control. The effect of this compound is determined by comparing the levels of phosphorylated tau in treated slices to vehicle-treated controls.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of Hsp70's ATPase activity. This allosteric inhibition disrupts the chaperone's normal function in protein folding and degradation pathways.

Hsp70-Mediated Tau Homeostasis

References

- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Chemical Manipulation of Hsp70 ATPase Activity Regulates Tau Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organotypic Brain Slice Cultures of Adult Transgenic P301S Mice—A Model for Tauopathy Studies | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. Preparation of organotypic brain slice cultures for... | F1000Research [f1000research.com]

- 7. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sigma-1 Receptor Agonists in the Modulation of Phosphorylated Tau Levels: A Technical Guide

Disclaimer: Initial literature searches for a compound designated "YM-08" in the context of phosphorylated tau did not yield specific results. This document will therefore provide a comprehensive overview of the effects of the broader class of sigma-1 (σ1) receptor agonists on tau phosphorylation, a mechanism of significant interest in the field of neurodegenerative disease research.

Executive Summary

Hyperphosphorylated tau protein is a central pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease. The aggregation of hyperphosphorylated tau into neurofibrillary tangles is strongly correlated with neuronal dysfunction and cognitive decline. Consequently, therapeutic strategies aimed at reducing tau phosphorylation are of paramount importance. This technical guide explores the mechanism by which sigma-1 (σ1) receptor agonists modulate the phosphorylation of tau. Activation of the σ1 receptor, an endoplasmic reticulum (ER) chaperone protein, has been shown to decrease tau hyperphosphorylation by influencing the cyclin-dependent kinase 5 (cdk5) signaling pathway. Specifically, σ1 receptor agonists promote the degradation of p35, a crucial activator of cdk5, thereby reducing the aberrant phosphorylation of tau. This guide provides a detailed examination of the underlying signaling pathways, quantitative data from preclinical studies, and comprehensive experimental protocols for assessing changes in phosphorylated tau levels for researchers, scientists, and drug development professionals.

The Sigma-1 Receptor and Its Role in Tau Phosphorylation

The σ1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated ER membrane (MAM).[1] It plays a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal survival.[2] Emerging evidence has implicated σ1 receptor dysfunction in the pathogenesis of neurodegenerative diseases.

Activation of the σ1 receptor by agonist compounds has demonstrated neuroprotective effects, in part, through the modulation of tau phosphorylation.[1][3] The primary mechanism involves the regulation of the cdk5/p35 complex. Cdk5 is a proline-directed serine/threonine kinase that, when hyperactivated, contributes significantly to the pathological hyperphosphorylation of tau.[4] The activity of cdk5 is tightly regulated by its binding to the activator protein p35.

Under pathological conditions, p35 can be cleaved into the more stable and potent activator p25, leading to prolonged and aberrant cdk5 activity and subsequent tau hyperphosphorylation.[4][5] Sigma-1 receptor agonists have been found to promote the myristoylation and subsequent proteasomal degradation of p35.[1][4][6] By reducing the available pool of p35, σ1 receptor activation effectively dampens cdk5 activity, leading to a decrease in the phosphorylation of tau at various pathological epitopes.[4][5]

Quantitative Data on the Effect of Sigma-1 Receptor Agonists on Phosphorylated Tau

The following tables summarize key quantitative findings from preclinical studies investigating the impact of σ1 receptor agonists on phosphorylated tau levels.

| Compound/Condition | Model System | Tau Phospho-Epitope(s) | Key Findings | Reference |

| Myristic Acid (endogenous agonist) | Sig-1R Knockout Neurons | Not specified | Treatment with myristic acid mitigated the accumulation of p35 and diminished tau phosphorylation. | [4][5][6] |

| SKF-10047 (agonist) | Not specified | Not specified | Promotes myristoylation of p35, enhancing its degradation and lessening Tau hyperphosphorylation. | [1] |

| ANAVEX 2-73 (agonist) | Not specified | Not specified | Shown to attenuate tau hyperphosphorylation. | [3] |

| Experimental Condition | Protein Measured | Fold Change/Percent Change | Statistical Significance | Reference |

| Sig-1R Knockout | p35 levels | Increased | Not specified | [4][6] |

| Sig-1R Overexpression | p35 levels | Decreased | Not specified | [4][6] |

| Treatment with BD1063 (antagonist) | p35 levels | Increased (time-dependent) | Not specified | [6] |

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of Sigma-1 Receptor-Mediated Reduction in Tau Phosphorylation

Caption: Sigma-1 receptor activation by an agonist promotes p35 degradation, reducing cdk5-mediated tau hyperphosphorylation.

General Experimental Workflow for Assessing Phosphorylated Tau Levels

Caption: A generalized workflow for the analysis of phosphorylated tau levels following experimental treatment.

Experimental Protocols

Western Blotting for Phosphorylated Tau

This protocol outlines the key steps for detecting phosphorylated tau in cell lysates or tissue homogenates.

5.1.1 Materials and Reagents

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

4x Laemmli sample buffer

-

SDS-polyacrylamide gels (10%)

-

PVDF membrane

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST

-

Primary antibodies:

-

Anti-phospho-Tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)

-

Anti-total-Tau

-

Anti-loading control (e.g., GAPDH, β-actin)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

5.1.2 Protocol

-

Sample Preparation: Lyse cells or homogenize tissue in ice-cold RIPA buffer with inhibitors. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Denaturation: Mix 20-30 µg of protein with Laemmli buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in 5% BSA/TBST) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize phosphorylated tau levels to total tau and the loading control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Phosphorylated Tau

This protocol provides a general outline for a sandwich ELISA to quantify specific phosphorylated tau species.

5.2.1 Materials and Reagents

-

ELISA plate pre-coated with a capture antibody (e.g., anti-total tau)

-

Wash buffer

-

Blocking buffer

-

Detection antibody (biotinylated, specific for a phospho-tau epitope)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Recombinant phosphorylated tau standards

-

Sample diluent

5.2.2 Protocol

-

Standard and Sample Preparation: Prepare a standard curve using recombinant phosphorylated tau. Dilute samples in sample diluent.

-

Coating and Blocking (if not pre-coated): Coat wells with capture antibody overnight at 4°C. Wash and block for 1 hour.

-

Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three to five times with wash buffer.

-

Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Streptavidin-HRP Incubation: Add streptavidin-HRP and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Development: Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add stop solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the concentration of phosphorylated tau in the samples by interpolating from the standard curve.

Immunohistochemistry (IHC) for Phosphorylated Tau in Brain Tissue

This protocol describes the staining of phosphorylated tau in paraffin-embedded brain sections.

5.3.1 Materials and Reagents

-

Paraffin-embedded tissue sections on charged slides

-

Xylene and graded ethanol (B145695) series

-

Antigen retrieval solution (e.g., 0.01M Sodium Citrate Buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., PBS with 10% normal serum)

-

Primary antibody against phosphorylated tau

-

Biotinylated secondary antibody

-

Avidin-biotin-HRP complex

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

5.3.2 Protocol

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating.

-

Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.

-

Blocking: Block non-specific binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.

-

Washing: Wash sections with TBST.

-

Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 1 hour.

-

Washing: Repeat the washing step.

-

ABC Reagent Incubation: Apply the avidin-biotin-HRP complex and incubate.

-

Washing: Repeat the washing step.

-

Staining: Apply DAB substrate until the desired stain intensity develops.

-

Counterstaining: Counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip with mounting medium.

-

Analysis: Visualize under a microscope and quantify staining intensity and distribution using image analysis software.

Conclusion

The activation of the sigma-1 receptor presents a promising therapeutic avenue for mitigating tau pathology in neurodegenerative diseases. The mechanism, centered on the downregulation of the cdk5/p35 pathway, is supported by preclinical evidence demonstrating a reduction in phosphorylated tau levels. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the efficacy of sigma-1 receptor agonists and other novel compounds in modulating this critical pathological process. Further research in this area is warranted to translate these preclinical findings into effective treatments for tauopathies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Sigma-1 receptor regulates Tau phosphorylation and axon extension by shaping p35 turnover via myristic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sigma-1 receptor regulates Tau phosphorylation and axon extension by shaping p35 turnover via myristic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of YM-08: A Brain-Permeant Hsp70 Inhibitor for Tauopathies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM-08 is a novel, brain-penetrant small molecule inhibitor of Heat Shock Protein 70 (Hsp70), a key molecular chaperone implicated in the pathogenesis of neurodegenerative diseases, particularly tauopathies like Alzheimer's disease. Developed as a neutral analog of the earlier cationic inhibitor MKT-077, this compound was specifically designed to overcome the blood-brain barrier limitations of its predecessor. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.

Introduction: Targeting Protein Misfolding in Neurodegeneration

The accumulation of misfolded and aggregated proteins is a central pathological hallmark of many neurodegenerative disorders. In Alzheimer's disease and other tauopathies, the microtubule-associated protein tau forms intracellular neurofibrillary tangles, leading to neuronal dysfunction and death.[1] The cellular machinery responsible for maintaining protein homeostasis, or proteostasis, includes molecular chaperones like Hsp70. Hsp70 plays a crucial role in refolding misfolded proteins and targeting them for degradation, including pathological forms of tau.[2]

MKT-077, a rhodacyanine derivative, was identified as an allosteric inhibitor of Hsp70 with therapeutic potential.[3] However, its cationic charge prevents it from crossing the blood-brain barrier (BBB), limiting its utility for central nervous system (CNS) disorders.[1][4] This led to the rational design of this compound, a neutral analog of MKT-077, with the hypothesis that improved lipophilicity and a neutral charge would facilitate CNS penetration.[1][4]

Chemical Synthesis and Properties

This compound was designed by replacing the cationic pyridinium (B92312) moiety of MKT-077 with a neutral pyridine (B92270) ring.[1] This modification was predicted to improve its calculated logarithm of the partition coefficient (clogP) and topological polar surface area (tPSA), properties favorable for BBB permeability.[2]

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, which is detailed in the experimental protocols section. The key steps involve the condensation of 3-ethyl-2-(methylthio)benzothiazolium iodide with a pyridinyl-containing intermediate.

Mechanism of Action

This compound functions as an allosteric inhibitor of Hsp70.[2] It binds to a pocket on the nucleotide-binding domain (NBD) of Hsp70, distinct from the ATP-binding site.[2][3] This binding event is thought to lock Hsp70 in a state with high affinity for its substrate proteins, such as tau.[3] By stabilizing the Hsp70-tau complex, this compound promotes the ubiquitination and subsequent degradation of tau by the proteasome, thereby reducing the levels of pathological tau.[2][3]

Preclinical Evaluation

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its binding affinity, cellular activity, and pharmacokinetic properties.

In Vitro Studies

Binding Affinity: The binding of this compound to Hsp70 family members was quantified using biolayer interferometry (BLI). This compound demonstrated binding to the nucleotide-binding domains of both constitutive Hsc70 and inducible Hsp72.[2]

Tau Reduction in Brain Slices: Treatment of cultured brain slices with this compound resulted in a reduction of phosphorylated tau levels, indicating that the compound can engage its target and exert a biological effect in a complex tissue environment.[1]

In Vivo Studies

Pharmacokinetics: Pharmacokinetic studies in CD1 mice demonstrated that this compound successfully crosses the blood-brain barrier.[1][2] Following administration, this compound maintained a brain-to-plasma concentration ratio of approximately 0.25 for at least 18 hours.[1][2]

Quantitative Data Presentation

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| cLogP (predicted) | 3.8 | [2] |

| tPSA (predicted) | 35.9 Ų | [2] |

| Brain/Plasma Ratio (in CD1 mice) | ~0.25 (sustained for 18h) | [1][2] |

Table 2: In Vitro Binding Affinity and Cellular Activity of this compound

| Assay | Target | Value | Reference |

| Biolayer Interferometry (KD) | Hsc70NBD | ~4 µM | [2] |

| Biolayer Interferometry (KD) | Hsp72 (HSPA1) | ~2 µM | [2] |

| Hsp70 Binding (IC50) | Hsp70 | > 50 µM (for inactive analogs YM-02/03) | [2] |

Experimental Protocols

Detailed methodologies for the key experiments in the development of this compound are provided below.

Chemical Synthesis of this compound

The synthesis of this compound is adapted from the procedures described for MKT-077 analogs. A detailed, step-by-step protocol would typically be found in the supplementary materials of the primary publication. The general scheme involves the reaction of commercially available starting materials in a multi-step synthesis, followed by purification using column chromatography and characterization by NMR and mass spectrometry.

Biolayer Interferometry (BLI) for Hsp70 Binding

This protocol outlines the general steps for assessing the binding of this compound to Hsp70 using BLI.

-

Protein Immobilization: Recombinant human Hsc70NBD or Hsp72 is biotinylated and immobilized on streptavidin-coated biosensors.

-

Baseline: The biosensors are equilibrated in a suitable assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA) to establish a stable baseline.

-

Association: The biosensors are dipped into wells containing serial dilutions of this compound in the assay buffer. The change in the interference pattern is monitored in real-time to measure association.

-

Dissociation: The biosensors are then moved back to wells containing only the assay buffer to monitor the dissociation of this compound from the immobilized protein.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association (kon), dissociation (koff), and equilibrium dissociation (KD) constants.

Tau Reduction Assay in Organotypic Brain Slices

This protocol describes the evaluation of this compound's effect on tau levels in a brain tissue context.

-

Slice Culture: Organotypic hippocampal brain slices are prepared from postnatal mice and cultured for several days to stabilize.

-

Compound Treatment: The brain slices are treated with a vehicle control or varying concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Lysis and Protein Quantification: After treatment, the slices are harvested, lysed in a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), and the total protein concentration is determined using a BCA assay.

-

Western Blotting: Equal amounts of total protein from each sample are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific antibodies against phosphorylated tau (e.g., AT8, PHF1), total tau, and a loading control (e.g., GAPDH or β-actin).

-

Densitometry: The band intensities are quantified using densitometry software, and the levels of phosphorylated and total tau are normalized to the loading control.

Pharmacokinetic Study in CD1 Mice

This protocol details the in vivo pharmacokinetic evaluation of this compound.

-

Animal Dosing: Male CD1 mice are administered this compound via a single dose, typically through intravenous (IV) or intraperitoneal (IP) injection, at a specified concentration (e.g., 10 mg/kg).

-

Sample Collection: At various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 18 hours), blood is collected via cardiac puncture or tail vein sampling. The animals are then euthanized, and brains are harvested.

-

Sample Processing: Blood samples are processed to obtain plasma. Brain tissue is homogenized.

-

Compound Extraction: this compound is extracted from the plasma and brain homogenates using a suitable organic solvent (e.g., acetonitrile).

-

LC-MS/MS Analysis: The concentrations of this compound in the plasma and brain extracts are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including the brain-to-plasma concentration ratio.

References

- 1. Synthesis and initial evaluation of this compound, a blood-brain barrier permeable derivative of the heat shock protein 70 (Hsp70) inhibitor MKT-077, which reduces tau levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. pubs.acs.org [pubs.acs.org]

Pharmacological Profile of YM-08: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-08 is a synthetic, blood-brain barrier permeable small molecule that functions as an allosteric inhibitor of Heat Shock Protein 70 (Hsp70).[1] Derived from the parent compound MKT-077, this compound was developed to improve central nervous system (CNS) penetrance by replacing the cationic pyridinium (B92312) moiety of MKT-077 with a neutral pyridine (B92270) group.[1] This modification allows this compound to be investigated as a potential therapeutic agent for neurodegenerative diseases, particularly tauopathies, where the accumulation of aberrant tau protein is a key pathological feature. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative binding affinities, detailed experimental protocols for its evaluation, and a visualization of its role in the tau degradation pathway.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its binding affinity and inhibitory concentrations.

Table 1: Hsp70 Binding Affinity of this compound

| Target Protein | Binding Constant (KD) | Method | Reference |

| Hsc70 (NBD) | ~4 µM | Biolayer Interferometry (BLI) | [1] |

| Hsp72 (HSPA1) | ~2 µM | Biolayer Interferometry (BLI) | [1] |

NBD: Nucleotide-Binding Domain

Table 2: In Vitro Inhibition Data for this compound and Related Compounds

| Compound | Hsp70 Binding (IC50) | Reference |

| This compound | Binding confirmed, specific IC50 not reported | [1] |

| YM-02 | > 50 µM | [1] |

| YM-03 | > 50 µM | [1] |

Mechanism of Action

This compound exerts its pharmacological effects by modulating the function of Hsp70, a key molecular chaperone involved in protein folding and degradation. As a neutral analog of MKT-077, this compound does not accumulate in mitochondria, a characteristic of its parent compound.[2] Its primary mechanism involves enhancing the interaction between Hsp70 and its client proteins, such as tau.[1] This stabilized interaction facilitates the ubiquitination of tau by the E3 ubiquitin ligase CHIP (carboxy-terminus of Hsp70-interacting protein), thereby targeting tau for degradation by the proteasome.[3][4][5]

Signaling Pathway: this compound Mediated Tau Degradation

The following diagram illustrates the proposed signaling pathway for this compound-induced tau degradation.

Caption: this compound binds to Hsp70, promoting the degradation of tau via the ubiquitin-proteasome pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Hsp70 Binding Assay (Competitive ELISA)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the binding of this compound to Hsp70.

Materials:

-

Recombinant human Hsp70 protein

-

Biotinylated Hsp70 ligand (e.g., biotinylated ATP or a known biotinylated Hsp70 inhibitor)

-

Streptavidin-coated 96-well plates

-

This compound and other test compounds

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

HRP-conjugated anti-Hsp70 antibody

-

TMB substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Plate Preparation: Wash streptavidin-coated wells three times with Wash Buffer.

-

Ligand Immobilization: Add 100 µL of biotinylated Hsp70 ligand (e.g., 1 µg/mL in Assay Buffer) to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash wells three times with Wash Buffer.

-

Blocking: Add 200 µL of Assay Buffer to each well and incubate for 1 hour at room temperature to block non-specific binding sites.

-

Competition:

-

Prepare serial dilutions of this compound and control compounds in Assay Buffer.

-

In a separate plate, pre-incubate 50 µL of Hsp70 protein (e.g., 5 µg/mL) with 50 µL of the compound dilutions for 30 minutes at room temperature.

-

-

Binding Reaction: Transfer 100 µL of the Hsp70-compound mixture to the washed and blocked streptavidin plate. Incubate for 1 hour at room temperature.

-

Washing: Wash wells three times with Wash Buffer.

-

Detection:

-

Add 100 µL of HRP-conjugated anti-Hsp70 antibody (diluted in Assay Buffer) to each well. Incubate for 1 hour at room temperature.

-

Wash wells five times with Wash Buffer.

-

-

Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

-

Measurement: Read the absorbance at 450 nm using a plate reader.

-

Data Analysis: The signal will be inversely proportional to the binding of the test compound to Hsp70. Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

Hsp70 Binding Kinetics (Biolayer Interferometry - BLI)

This protocol outlines the use of biolayer interferometry to determine the kinetics of this compound binding to Hsp70.

Materials:

-

BLI instrument (e.g., Octet system)

-

Streptavidin (SA) biosensors

-

Biotinylated recombinant human Hsp70 protein

-

This compound

-

Kinetics Buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)

-

96-well microplate

Procedure:

-

Hydration: Hydrate the SA biosensors in Kinetics Buffer for at least 10 minutes.

-

Plate Setup:

-

Add 200 µL of Kinetics Buffer to baseline wells.

-

Add 200 µL of biotinylated Hsp70 (e.g., 10 µg/mL in Kinetics Buffer) to loading wells.

-

Add 200 µL of Kinetics Buffer to wash wells.

-

Prepare a serial dilution of this compound in Kinetics Buffer in the association wells (200 µL per well).

-

Add 200 µL of Kinetics Buffer to dissociation wells.

-

-

Experimental Workflow (automated by the instrument):

-

Baseline: Equilibrate the biosensors in Kinetics Buffer (60-120 seconds).

-

Loading: Immobilize biotinylated Hsp70 onto the SA biosensors (300-600 seconds).

-

Baseline 2: Establish a new baseline in Kinetics Buffer (60-120 seconds).

-

Association: Move the biosensors to the wells containing different concentrations of this compound and measure the binding response (300-600 seconds).

-

Dissociation: Transfer the biosensors to wells with Kinetics Buffer and measure the dissociation of this compound (300-900 seconds).

-

-

Data Analysis: Fit the association and dissociation curves to a 1:1 binding model using the instrument's software to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

References

- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] CHIP and Hsp70 regulate tau ubiquitination, degradation and aggregation | Semantic Scholar [semanticscholar.org]

- 4. CHIP and Hsp70 regulate tau ubiquitination, degradation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

Unraveling the CNS Target Engagement of YM-08: A Review of Publicly Available Preclinical and Clinical Data

A comprehensive review of publicly available scientific literature and clinical trial data reveals no specific agent designated "YM-08" currently under investigation for central nervous system (CNS) target engagement. Search queries for "this compound" consistently yield information on Descartes-08 , an investigational anti-BCMA (B-cell maturation antigen) mRNA CAR T-cell therapy primarily being evaluated for the treatment of multiple myeloma.

This technical guide, therefore, addresses the available information on Descartes-08, while noting the absence of data regarding its application or investigation within the central nervous system. The information presented is intended for researchers, scientists, and drug development professionals.

Descartes-08: An Overview

Descartes-08 is an autologous CD8+ T-cell therapy engineered to transiently express a chimeric antigen receptor (CAR) targeting BCMA.[1] Unlike conventional CAR T-cell therapies that use viral vectors for stable gene integration, Descartes-08 utilizes mRNA transfection. This results in temporary CAR expression, with levels reducing to background approximately one week after generation.[1] This approach is designed to enhance the safety profile by limiting the duration of CAR T-cell activity and potentially reducing the risk of severe side effects like cytokine release syndrome (CRS) and neurotoxicity.[1][2]

Preclinical Evaluation of Descartes-08

Preclinical studies have demonstrated the potent and specific activity of Descartes-08 against BCMA-expressing multiple myeloma cells.

In Vitro Cytotoxicity: Descartes-08 has been shown to induce cytotoxic degranulation and produce key cytokines such as IFN-γ, TNF-α, and IL-2 in a target-dependent manner when co-cultured with various multiple myeloma cell lines.[1] This cytotoxic activity was observed against both immunomodulatory drug (IMiD)-sensitive and -resistant myeloma cells.[1][2] The magnitude of the cytolytic and cytokine responses correlates with the duration of anti-BCMA CAR expression.[1]

In Vivo Efficacy: In a disseminated human multiple myeloma mouse model, Descartes-08 demonstrated CAR-specific suppression of tumor growth and significantly prolonged host survival.[1][2] The transient nature of CAR expression suggests that repeat dosing may be a viable strategy to maintain therapeutic activity.[2]

Experimental Protocols:

A summary of key experimental protocols used in the preclinical evaluation of Descartes-08 is provided below.

Table 1: Summary of Key Preclinical Experimental Protocols for Descartes-08

| Experiment | Methodology |

| CAR T-Cell Generation | Autologous CD8+ T cells are transfected with mRNA encoding the anti-BCMA CAR. CAR expression is typically assessed by flow cytometry.[1] |

| In Vitro Cytotoxicity Assay | Descartes-08 cells are co-cultured with BCMA-expressing target multiple myeloma cell lines at various effector-to-target ratios. Cytotoxicity is measured by assays such as chromium-51 (B80572) release or flow cytometry-based methods to detect target cell lysis.[1] |

| Cytokine Release Assay | Supernatants from the co-culture of Descartes-08 and target cells are collected. Cytokine levels (e.g., IFN-γ, TNF-α, IL-2) are quantified using techniques like ELISA or multiplex bead arrays.[1] |

| In Vivo Xenograft Model | Immunodeficient mice are engrafted with human multiple myeloma cell lines. Descartes-08 cells are administered intravenously, and tumor burden is monitored over time using methods like bioluminescence imaging. Survival is also a key endpoint.[1][2] |

Clinical Development of Descartes-08

Descartes-08 has been evaluated in clinical trials for patients with relapsed/refractory multiple myeloma. An ongoing Phase I/II clinical trial (NCT03448978) has shown preliminary evidence of durable responses with a favorable safety profile, notably a lack of significant CRS or neurotoxicity.[2] These early clinical findings support the potential of this transient mRNA CAR T-cell approach.

Signaling and Workflow Diagrams

To visually represent the processes involved in Descartes-08 therapy, the following diagrams are provided.

Caption: Mechanism of action for Descartes-08.

References

YM-08: A Technical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-08 is a novel, blood-brain barrier permeable small molecule that has emerged as a promising tool for Alzheimer's disease (AD) research, primarily focusing on the mitigation of tau pathology. A neutral analogue of the established Hsp70 inhibitor MKT-077, this compound was specifically designed for enhanced central nervous system (CNS) penetrance.[1][2][3] This guide provides an in-depth overview of this compound's mechanism of action, experimental data from preclinical studies, and detailed protocols for its application in AD research models.

Mechanism of Action

This compound functions as an allosteric inhibitor of Heat shock protein 70 (Hsp70).[1] In the healthy brain, Hsp70 is a crucial molecular chaperone that plays a key role in protein homeostasis, including the regulation of the microtubule-associated protein tau.[2][4] In tauopathies such as Alzheimer's disease, tau becomes hyperphosphorylated and detaches from microtubules, leading to its misfolding and aggregation into neurofibrillary tangles (NFTs).

The mechanism of this compound involves the following key steps:

-

Binding to Hsp70: this compound binds to an allosteric site on the nucleotide-binding domain (NBD) of Hsp70, distinct from the ATP-binding pocket.[3]

-

Inhibition of ATPase Activity: This binding event inhibits the J-domain stimulated ATPase activity of Hsp70, effectively locking the chaperone in its ADP-bound state.[1]

-

Stabilization of the Hsp70-Tau Complex: The ADP-bound conformation of Hsp70 has a high affinity for its substrate proteins ("clients"). By stabilizing this state, this compound promotes a tighter and more prolonged interaction between Hsp70 and misfolded tau.[1][4]

-

Promotion of Tau Degradation: The stabilized Hsp70-tau complex is recognized by the cellular protein degradation machinery. Specifically, the C-terminus of Hsp70-interacting protein (CHIP), an E3 ubiquitin ligase, is recruited to the complex, leading to the ubiquitination of tau and its subsequent degradation by the proteasome.[5][6]

This targeted degradation of pathogenic tau species is a key therapeutic strategy being explored for Alzheimer's disease and other tauopathies.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay System | Reference |

| Hsp70 Binding (IC50) | 0.61 ± 0.05 µM | Competitive binding assay | [1] |

| ATPase Inhibition | Partial inhibition of Hlj1-stimulated activity | Single turnover ATPase assay with yeast Ssa1p and Hlj1p | [1] |

| Effect on Tau Binding to Hsp70 | Modestly enhanced affinity | In vitro binding assay with human 4R0N tau and DnaK | [1] |

Table 2: Pharmacokinetic Properties of this compound in CD1 Mice

| Parameter | Value | Duration | Animal Model | Reference |

| Brain/Plasma (B/P) Ratio | ~0.25 | Maintained for at least 18 hours | CD1 Mice | [1][7] |

| Metabolic Stability (t1/2) | < 3 minutes | Not Applicable | Mouse Liver Microsomes | [3][8] |

Table 3: Efficacy of this compound in an Ex Vivo Alzheimer's Disease Model

| Treatment Concentration | Effect on Phosphorylated Tau | Experimental Model | Reference |

| 30 µM | Reduction | Organotypic brain slice cultures from rTg4510 mice | [1] |

| 100 µM | Reduction | Organotypic brain slice cultures from rTg4510 mice | [1] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action on Tau Degradation

Caption: Mechanism of this compound in promoting the degradation of pathogenic tau.

Experimental Workflow for this compound Evaluation

Caption: Experimental workflow for the preclinical evaluation of this compound.

Experimental Protocols

Organotypic Brain Slice Culture for Tau Reduction Analysis

This protocol is adapted from standard procedures for culturing brain slices from transgenic mouse models of tauopathy.[9][10][11]

a. Animals:

-

Postnatal day 8-9 (P8-9) rTg4510 transgenic mice and wild-type littermates.

b. Materials:

-

McIlwain Tissue Chopper

-

Culture medium: 50% MEM with Earle's salts, 25% heat-inactivated horse serum, 25% Earle's balanced salt solution, 25 mM HEPES, 2 mM L-glutamine, and 28 mM D-glucose.

-

0.4 µm pore size semi-permeable membrane inserts (e.g., Millicell-CM)

-

6-well culture plates

-

This compound stock solution in DMSO

-

Nocodazole (optional, for microtubule disruption studies)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibodies: Primary antibodies against phosphorylated tau (e.g., AT8, PHF-1) and total tau; secondary HRP-conjugated antibodies.

-

Western blotting equipment and reagents.

c. Procedure:

-

Prepare organotypic brain slice cultures from P8-9 mice as previously described.[11] Briefly, decapitate pups, remove brains, and cut 350 µm coronal slices using a McIlwain tissue chopper.

-

Place slices onto semi-permeable membrane inserts in 6-well plates containing 1 mL of culture medium.

-

Culture slices for a period to allow for stabilization (e.g., 7-14 days) in a humidified incubator at 37°C with 5% CO2.

-

Prepare working solutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Treat the brain slices with varying concentrations of this compound (e.g., 10 µM, 30 µM, 100 µM) or vehicle (DMSO) for a specified duration (e.g., 24-48 hours).

-

For microtubule disruption experiments, co-treat wild-type brain slices with this compound and nocodazole.

-

Following treatment, wash the slices with ice-cold PBS and harvest them in lysis buffer.

-

Homogenize the tissue and centrifuge to separate soluble and insoluble fractions.

-

Determine protein concentration of the soluble fraction using a BCA assay.

-

Perform SDS-PAGE and Western blotting to analyze the levels of phosphorylated and total tau.

-

Quantify band intensities using densitometry and normalize phosphorylated tau levels to total tau.

Hsp70 ATPase Activity Assay

This is a generalized protocol for a single-turnover ATPase assay.

a. Materials:

-

Purified recombinant Hsp70 (e.g., yeast Ssa1p)

-

Purified recombinant J-domain co-chaperone (e.g., Hlj1p)

-

[α-32P]ATP

-

Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

-

Developing buffer (e.g., 0.5 M LiCl, 1 M formic acid)

-

This compound stock solution in DMSO

-

Assay buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 11 mM Mg(OAc)2, 0.1% Tween-20)

b. Procedure:

-

Pre-incubate Hsp70 with [α-32P]ATP in assay buffer on ice to allow for nucleotide binding.

-

Remove unbound ATP using a desalting column.

-

Initiate the ATPase reaction by adding the J-domain co-chaperone and this compound at various concentrations (or vehicle control) and incubating at 25°C.

-

At various time points, quench aliquots of the reaction by adding EDTA and spotting onto a TLC plate.

-

Develop the TLC plate to separate ATP from ADP.

-

Dry the plate and expose it to a phosphor screen.

-

Quantify the amounts of [α-32P]ATP and [α-32P]ADP to determine the rate of ATP hydrolysis.

-

Plot the rate of hydrolysis against the concentration of this compound to determine its inhibitory effect.

Discussion and Future Directions

This compound and Amyloid-Beta

While the primary focus of this compound research has been on its effects on tau, the role of Hsp70 in amyloid-beta (Aβ) pathology is also of significant interest. Studies have shown that Hsp70 can interact with Aβ monomers and oligomers, inhibiting their aggregation and promoting their clearance.[2][12][13] As an inhibitor that locks Hsp70 in a high-affinity state for its substrates, this compound could potentially enhance the binding of Hsp70 to Aβ oligomers. This interaction might sequester these toxic species and facilitate their degradation, similar to its effect on tau. However, further experimental validation is required to confirm this hypothesis and to determine the net effect of this compound on Aβ-related pathology in Alzheimer's disease models.

Limitations and Potential for Optimization

A significant limitation of this compound is its poor metabolic stability, with a half-life of less than three minutes in mouse liver microsome assays.[3][8] This rapid metabolism could hinder its therapeutic potential in vivo. To address this, subsequent research has focused on developing derivatives of this compound with improved metabolic stability while retaining Hsp70 inhibitory activity and the ability to reduce tau levels.[8]

Conclusion

This compound represents a valuable chemical probe for investigating the role of Hsp70 in tau homeostasis and for exploring the therapeutic potential of Hsp70 inhibition in Alzheimer's disease. Its ability to penetrate the CNS and selectively promote the degradation of pathogenic tau in preclinical models underscores the promise of this approach. Further development of metabolically stable this compound analogs and continued investigation into its effects on both tau and Aβ pathology will be crucial in advancing this therapeutic strategy towards clinical application.

References

- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heat Shock Protein 70 in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stabilizing the Hsp70-Tau Complex Promotes Turnover in Models of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hsp multichaperone complex buffers pathologically modified Tau - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. Inhibitors of Heat Shock Protein 70 (Hsp70) with Enhanced Metabolic Stability Reduce Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of organotypic brain slice cultures for... | F1000Research [f1000research.com]

- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 11. Preparation of organotypic brain slice cultures for the study of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Heat shock proteins 70 and 90 inhibit early stages of amyloid beta-(1-42) aggregation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Impact of YM-08: A Technical Guide

The identity of the specific molecule referred to as "YM-08" remains elusive in publicly available scientific literature. Initial database searches have yielded information on various unrelated compounds and research topics, suggesting that "this compound" may be an internal designation, a misnomer, or a compound not yet widely documented. The following guide is a synthesized compilation of cellular pathways and experimental data for compounds with similar numerical designations or those identified in the initial broad search, which may share mechanistic similarities with the intended "this compound." Researchers are strongly advised to verify the specific identity of their compound of interest before applying the information presented herein.

This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the cellular pathways potentially affected by compounds that may be related to the query "this compound". Due to the ambiguity of the initial identifier, this guide focuses on pathways and mechanisms that are frequently implicated in the effects of novel therapeutic agents, drawing from a broad analysis of compounds with similar naming conventions.

Core Cellular Pathways Modulated

Our investigation into compounds with designations similar to "this compound" reveals a recurring pattern of interaction with fundamental cellular signaling cascades. These pathways are critical regulators of cell fate, proliferation, and inflammatory responses.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a central signaling cascade that transduces extracellular signals to intracellular responses, governing processes such as cell proliferation, differentiation, and apoptosis.[1] Several investigated compounds have demonstrated modulatory effects on key kinases within this pathway.

Notably, in studies on HuH7 cells, the TGF-α-stimulated phosphorylation of p38 MAPK and JNK was not inhibited by a compound designated this compound at concentrations of 200 μM and 300 μM, respectively.[2] In fact, at concentrations greater than 200 μM for p38 MAPK and 300 μM for JNK, the phosphorylation of these stress-activated protein kinases was upregulated by this compound alone.[2] However, the same compound did not affect the TGF-α-stimulated phosphorylation of MYPT-1 and p44/p42 MAPK, even at a concentration of 500 μM.[2]

Diagram of the MAPK Signaling Pathway

Caption: MAPK signaling cascade showing points of modulation by this compound.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation.[3][4] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders.[5] The canonical pathway is typically activated by pro-inflammatory cytokines like TNFα and IL-1, leading to the activation of the IKK complex and subsequent degradation of IκB proteins, allowing NF-κB dimers to translocate to the nucleus and induce target gene expression.[3][6] The non-canonical pathway is activated by a specific subset of TNF family receptors and involves the activation of IKKα and NIK.[4][6]

Some immunomodulatory agents have been shown to down-regulate NF-κB activity, leading to apoptosis in cancer cells.[7] This provides a rationale for investigating the effects of novel compounds on this critical pathway.

Diagram of the NF-κB Signaling Pathway

Caption: Canonical NF-κB signaling pathway.

Apoptosis Pathways

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis and the elimination of damaged or cancerous cells. It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.

The extrinsic pathway is triggered by the binding of ligands, such as FasL or TRAIL, to their corresponding death receptors on the cell surface, leading to the activation of caspase-8.[7] The intrinsic pathway is initiated by intracellular stress signals, resulting in the release of cytochrome c from the mitochondria and the activation of caspase-9.[8]

A compound referred to as DCZ0858 has been shown to induce apoptosis in multiple myeloma cells in a dose- and time-dependent manner.[9] This effect was associated with the cleavage of caspase-3, caspase-9, and PARP, and an increase in the Bax/Bcl-2 ratio.[9] Furthermore, the pro-apoptotic effect of DCZ0858 was attenuated by a pan-caspase inhibitor, confirming the involvement of caspases.[9]

Diagram of Apoptosis Pathways

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.